molecular formula C9H10INO B1356590 2-(Cyclopropylmethoxy)-3-iodopyridine CAS No. 766557-62-4

2-(Cyclopropylmethoxy)-3-iodopyridine

Cat. No. B1356590
M. Wt: 275.09 g/mol
InChI Key: ILSBVXOYWKUWLJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Catalytic Aminocarbonylation : Takács et al. (2007) explored the use of primary and secondary amines in palladium-catalyzed aminocarbonylation of iodopyridines. This process yields N-substituted nicotinamides and pyridyl-glyoxylamides, which are of potential biological importance. Elevated carbon monoxide pressure was found to influence the yields significantly (Takács, Jakab, Petz, & Kollár, 2007).

  • Synthesis of Iodylpyridines : Yoshimura et al. (2011) reported the preparation of 2-iodylpyridine and its derivatives by oxidizing 2-iodopyridines. These compounds were used as recyclable reagents for oxidizing sulfides and alcohols, showing the potential for sustainable chemical processes (Yoshimura, Banek, Yusubov, Nemykin, & Zhdankin, 2011).

  • Formation of Dideazapurines : Zhu and Back (2014) utilized 2-amino-3-iodopyridines for the conjugate addition to activated acetylenes, followed by copper-catalyzed intramolecular arylation. This method provides an accessible route to variously substituted 1,7- and 3,9-dideazapurines, which are biologically relevant (Zhu & Back, 2014).

  • Metalation of Aryl Iodides : The research by Cochennec et al. (1995) demonstrated the successful metalation of an iodopyridine, leading to the synthesis of various polysubstituted pyridines. This process is significant in the preparation of complex organic compounds (Cochennec, Rocca, Marsais, Godard, & Quéguiner, 1995).

  • Synthesis of Substituted Pyridines : Karadeniz, Zora, and Kilicaslan (2015) developed a method for synthesizing aryl-substituted pyridines via Suzuki–Miyaura coupling. This approach is notable for its broad applicability and tolerance to various functional groups, making it valuable for creating pharmacologically relevant compounds (Karadeniz, Zora, & Kilicaslan, 2015).

Safety And Hazards

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properties

IUPAC Name

2-(cyclopropylmethoxy)-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSBVXOYWKUWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590331
Record name 2-(Cyclopropylmethoxy)-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)-3-iodopyridine

CAS RN

766557-62-4
Record name 2-(Cyclopropylmethoxy)-3-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766557-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopropylmethoxy)-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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